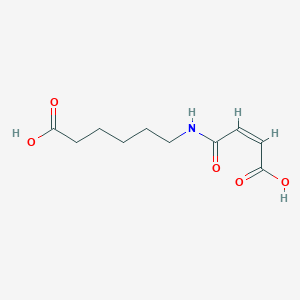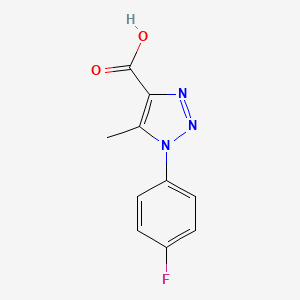
(Z)-6-(3-Carboxyacrylamido)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-6-(3-Carboxyacrylamido)hexanoic acid is an organic compound that features both a carboxylic acid group and an amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-(3-Carboxyacrylamido)hexanoic acid typically involves the reaction of hexanoic acid derivatives with acrylamide under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired (Z)-configuration of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-6-(3-Carboxyacrylamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, reduction may produce primary amines, and substitution reactions may result in the formation of new amide or ester derivatives.
Applications De Recherche Scientifique
(Z)-6-(3-Carboxyacrylamido)hexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials due to its reactive functional groups.
Mécanisme D'action
The mechanism by which (Z)-6-(3-Carboxyacrylamido)hexanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the amide group can form hydrogen bonds and engage in nucleophilic attacks. These interactions can influence various biochemical and chemical processes, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-3-(3-Carboxyacrylamido)benzoic acid
- (Z)-2-(3-Carboxyacrylamido)benzoic acid
Uniqueness
(Z)-6-(3-Carboxyacrylamido)hexanoic acid is unique due to its specific structural configuration and the presence of both carboxylic acid and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications. Compared to similar compounds, it offers distinct reactivity and potential for creating novel derivatives.
Propriétés
IUPAC Name |
6-[[(Z)-3-carboxyprop-2-enoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16)/b6-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQFLBMAHZJOJA-WAYWQWQTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)CCNC(=O)/C=C\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine](/img/structure/B1309896.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine](/img/structure/B1309897.png)
![5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1309901.png)






![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)

![N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1309944.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
